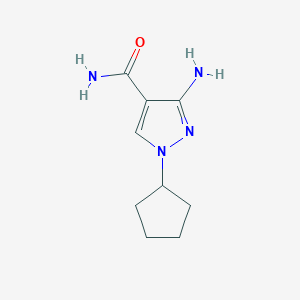
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitril
Übersicht
Beschreibung
“(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile” is a pyrazole derivative . Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They have been employed as cores of many molecular systems with important biological and pharmacological applications .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized with good yields .Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The series of pyrazole-derivative compounds were characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments . This experimental characterization was complemented by DFT simulations .Physical and Chemical Properties Analysis
“(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile” has a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von 1,3,5-Trisubstituierten-4,5-Dihydro-1H-Pyrazolen
Diese Verbindung wird bei der Synthese von 1,3,5-trisubstituierten 1H-Pyrazolen über Cyclokondensation in Ausbeuten von 78–92% verwendet, ausgehend von α, β -ungesättigten Aldehyden/Ketonen mit substituiertem Phenylhydrazin unter Verwendung von Vitamin B1 als Katalysator . Die Reaktion ist einfach durchzuführen, umfasst eine metallfreie Katalyse sowie eine säure- und basenfreie Katalyse .
Fluoreszenzeigenschaften
1,3,5-Trisubstituiertes 1H-Pyrazol zeigt in verschiedenen Lösungsmitteln eine orange-rote bis cyanfarbene Fluoreszenz, wenn eine elektronenziehende Gruppe an Acetophenon gebunden ist . Verbindung 5i als Fluoreszenzsonde für Metallionen weist eine ausgezeichnete Selektivität für den Nachweis von Ag+ auf .
Antitumoraktivität
Es wurden eine Reihe neuer (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylen)-3-((1-substituiertes Phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidin-2,4-dion-Derivate konzipiert und synthetisiert. Diese neu synthetisierten Derivate wurden auf ihre in vitro Zellviabilität/Zytotoxizität gegenüber der menschlichen Brustkrebszelllinie (MCF-7) untersucht .
Antibakterielle Aktivität
Neu synthetisierte difluormethyllierte 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-one wurden auf ihre in vitro antibakterielle und antimykotische Aktivität gegen Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans und Aspergillus niger untersucht .
Antileishmaniale Aktivität
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in vitro Antipromastigotenaktivität von Verbindung 13 zu rechtfertigen, die ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum) aufweist, das durch eine niedrigere Bindungsfreie Energie (− 9,8 kcal/mol) gekennzeichnet ist .
Antimalaria-Bewertung
Dieselbe Verbindung 13 wurde auch auf ihre antimalaria-Aktivität untersucht .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound, a hydrazine-coupled pyrazole derivative, showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might affect the biochemical pathways related to these diseases.
Pharmacokinetics
It’s worth noting that the presence of a pyridine core in the molecule of similar compounds increases bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar effects.
Zukünftige Richtungen
Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals . Therefore, synthesizing pyrazole derivatives efficiently and selectively is an important area of organic chemistry . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHFTWDQSDQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272742 | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-33-9 | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1441825.png)










![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)

